2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.
Condensation Reaction: The final step often involves the condensation of the triazole derivative with an aldehyde or ketone to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide would depend on its specific interactions with molecular targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s sulfanyl and acetohydrazide groups may play crucial roles in these interactions, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent known for its broad-spectrum activity.
Itraconazole: Another triazole antifungal with a similar mechanism of action.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
What sets 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C25H20Cl3N5OS |
---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20Cl3N5OS/c1-15-3-10-20(11-4-15)33-24(17-5-8-19(26)9-6-17)31-32-25(33)35-14-23(34)30-29-16(2)18-7-12-21(27)22(28)13-18/h3-13H,14H2,1-2H3,(H,30,34)/b29-16+ |
InChI Key |
WFPFJPKIDKCDDC-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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